molecular formula C9H5Cl2N B193633 4,7-Dichloroquinoline CAS No. 86-98-6

4,7-Dichloroquinoline

Cat. No.: B193633
CAS No.: 86-98-6
M. Wt: 198.05 g/mol
InChI Key: HXEWMTXDBOQQKO-UHFFFAOYSA-N
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Description

4,7-Dichloroquinoline is a two-ring heterocyclic compound with the chemical formula C9H5Cl2N. It is primarily used as a chemical intermediate in the synthesis of aminoquinoline antimalarial drugs, including amodiaquine, chloroquine, and hydroxychloroquine . This compound is known for its significant role in medicinal chemistry, particularly in the development of antimalarial agents.

Mechanism of Action

Target of Action

4,7-Dichloroquinoline is a two-ring heterocyclic compound used as a chemical intermediate to aminoquinoline antimalarial drugs including amodiaquine, chloroquine, and hydroxychloroquine . The primary targets of these drugs are the Plasmodium parasites, which are responsible for malaria. These parasites have a unique biochemical pathway involving heme detoxification, which is crucial for their survival .

Mode of Action

The mode of action of this compound, when used as an intermediate in antimalarial drugs, involves inhibiting heme detoxification within the Plasmodium food vacuole . This leads to the accumulation of toxic heme, resulting in parasite death . The chlorine atom in the 4-position in the pyridine ring of this compound is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring . As a result, it can be replaced selectively to form derivatives at that position .

Biochemical Pathways

The affected biochemical pathway is the heme detoxification pathway within the Plasmodium parasites. Inhibition of this pathway leads to the accumulation of toxic heme, which is lethal to the parasites . This pathway is unique to the Plasmodium parasites, making it an effective target for antimalarial drugs.

Result of Action

The result of the action of this compound, when used as an intermediate in antimalarial drugs, is the death of the Plasmodium parasites. This is achieved by inhibiting the heme detoxification pathway within the parasites, leading to the accumulation of toxic heme .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4,7-Dichloroquinoline are primarily related to its role in the synthesis of antimalarial drugs . The specific enzymes, proteins, and other biomolecules it interacts with are not fully detailed in the available literature.

Molecular Mechanism

The molecular mechanism of this compound is not directly studied, but its derivatives like chloroquine exert their effects at the molecular level by inhibiting the action of heme-detoxifying enzyme heme polymerase, which is crucial for the survival of Plasmodium species that cause malaria .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not explicitly detailed in the available literature. Its derivatives like chloroquine have been extensively studied and show dose-dependent efficacy and toxicity .

Metabolic Pathways

The metabolic pathways involving this compound are not explicitly detailed in the available literature. Its derivatives like chloroquine are known to interfere with the metabolic pathways of the malaria parasite .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,7-Dichloroquinoline can be synthesized through several methods. One common route involves the condensation of 3-chloroaniline with the diethyl ester of oxaloacetic acid under mildly acidic conditions to form an imine. This imine is then cyclized to form the pyridine ring by heating in mineral oil. Subsequent hydrolysis and decarboxylation yield 4-hydroxy-7-chloroquinoline, which is then chlorinated using phosphoryl chloride to produce this compound .

Industrial Production Methods: In industrial settings, this compound is produced by hydrolyzing and adjusting the acidity of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester using a 10% sodium hydroxide solution. This process yields 4-hydroxy-7-chloroquinoline-3-carboxylic acid, which undergoes decarboxylation to produce 4-hydroxy-7-chloroquinoline. The final step involves chlorination with phosphorus oxychloride to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dichloroquinoline undergoes various chemical reactions, including nucleophilic aromatic substitution, oxidation, and reduction. The chlorine atom in the 4-position of the pyridine ring is particularly reactive in nucleophilic aromatic substitution reactions .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Properties

IUPAC Name

4,7-dichloroquinoline
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InChI

InChI=1S/C9H5Cl2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H
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InChI Key

HXEWMTXDBOQQKO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)Cl
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Molecular Formula

C9H5Cl2N
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DSSTOX Substance ID

DTXSID0052590
Record name 4,7-Dichloroquinoline
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Molecular Weight

198.05 g/mol
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Physical Description

Crystals; [Alfa Aesar MSDS]
Record name 4,7-Dichloroquinoline
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Vapor Pressure

0.00077 [mmHg]
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CAS No.

86-98-6
Record name 4,7-Dichloroquinoline
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Record name Quinoline, 4,7-dichloro-
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Record name 4,7-DICHLOROQUINOLINE
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Synthesis routes and methods I

Procedure details

Phosphorus oxychloride (4 mL, 429 mmol) was added to 7-chloro-4-hydroxyquinoline 2.86 g, 15.9 mmol) in a round bottom flask equipped with a reflux condenser. The mixture was heated to reflux for 2 h, then allowed to cool to room temperature. The solution was concentrated in vacuo to a thick oil, then dumped over cracked ice. The resulting solution was neutralized with saturated NaHCO3 (aq). The slurry was filtered and washed with water. The solids were dried under vacuum, afforded 4,7-dichloroquinoline as a white solid (2.79 g, 88.5% yield).
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step One
Yield
88.5%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of 4,7-dichloroquinoline is C9H5Cl2N, and its molecular weight is 200.05 g/mol. [] [https://www.semanticscholar.org/paper/8b397ebc60b16c12d4341a723f75b074d939db98]

ANone: this compound can be characterized using various spectroscopic techniques, including: * Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule. [, , ] * Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C): Provides detailed information about the structure and connectivity of atoms within the molecule. [, , , , , , , ] * Mass spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound. [, , , ]

ANone: this compound can be synthesized from various starting materials, including:

* **m-Chloroaniline and ethyl ethoxymethylenemalonate:** This is a classical approach involving a Conrad-Limpach synthesis. [, ]* **4-Hydroxyl-7-chlorine-quinoline-3-carboxylic acid ethyl ester:** This method involves hydrolysis, decarboxylation, and chlorination steps. [] [https://www.semanticscholar.org/paper/f8ccd328593e8b29e5f1e93663880fcfb51c4b46]* **[2-14C]-Malonic acid:** This approach is employed for synthesizing radiolabeled this compound ([quinoline-3-14C]-SSR97193) for research purposes. []

ANone: this compound participates in various reactions, with the chlorine atoms serving as sites for nucleophilic substitution reactions:

* **SNAr reactions:** These reactions allow the introduction of various nucleophiles, such as amines, thiols, and phenols, at the 4-position of the quinoline ring. [, , , , , , , ]* **Suzuki cross-coupling reactions:** These reactions enable the introduction of aryl or vinyl groups at the 4-position of the quinoline ring. [] [https://www.semanticscholar.org/paper/f2558dec8b344d5a3e9b154cfde7613d54bcd6c9]* **Halogen exchange reactions:** Treatment with sodium iodide under acidic conditions can selectively replace the chlorine at the 4-position with iodine. [] [https://www.semanticscholar.org/paper/7a415377186d1893e48ba9fa375c0ef2339006f8]

ANone: this compound is a crucial building block in the synthesis of:

* **Antimalarial drugs:** It serves as a key intermediate in synthesizing chloroquine, hydroxychloroquine, and amodiaquine, important drugs for treating malaria. [, , , , , , ]* **Other bioactive compounds:** Researchers utilize this compound to create diverse compounds with potential anticancer, antibacterial, antifungal, and antiparasitic properties. [, , , , , , , ]

ANone: Modifying the substituents on the quinoline ring, particularly at the 4-position, significantly influences the biological activity of this compound derivatives.

* **Antimalarial activity:** Studies on a series of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl][1,1'-biphenyl]-2-ols revealed that decreasing the size and electron-donating ability of phenyl ring substituents increased antimalarial potency in mice. []* **Anticancer activity:** Introducing specific pharmacophores, such as 1,4-naphthoquinone, 1,3,5-triazine, and morpholine, to the 7-chloroquinoline core has led to compounds with potential inhibitory activity against PI3K and AMPK in melanoma cells. []

ANone: Researchers employ a variety of analytical techniques to characterize and quantify this compound, including:

* **Spectroscopic methods:** IR, NMR (1H and 13C), and MS are routinely used for structural elucidation and purity assessment. [, , , , , , , ]* **Chromatographic techniques:** Thin-layer chromatography (TLC) monitors reactions, while high-performance liquid chromatography (HPLC) can quantify this compound and its derivatives in complex mixtures.* **Elemental analysis:** This technique confirms the elemental composition of the compound, ensuring its purity and identity.

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